REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][N:7]=1)=[O:5].[CH3:14][O:15][CH:16]([O:20][CH3:21])[CH:17](Br)[CH3:18]>C1COCC1.O.C(=O)=O>[Br:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([C:4](=[O:5])[CH2:18][CH2:17][CH:16]([O:20][CH3:21])[O:15][CH3:14])[CH:11]=1
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)Br)OC
|
Name
|
Mg
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −70° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried round bottom flask at −70° C. (acetone-dry ice bath)
|
Type
|
ADDITION
|
Details
|
is slowly added the Grignard reagent
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal temperature around −68° C. to −70° C
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
ADDITION
|
Details
|
The mixture is poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 3 times with ethyl acetate (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a thick yellow oil (11 g, 100% crude yield, MS ES+258.02)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=NC=C1)C(CCC(OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |